Cephalosporin C is a β-lactam antibiotic produced by the fungus Cephalosporium acremonium [, , , , ]. It serves as a crucial precursor for synthesizing various semi-synthetic cephalosporins [, ], which are widely used in treating infectious diseases []. Cephalosporin C acts as an intermediate in the biosynthesis of other cephalosporins like cephamycin C []. It holds significant importance in scientific research as a model compound for studying β-lactam antibiotic biosynthesis and for developing novel cephalosporin derivatives [].
Cephalosporin C is a naturally occurring antibiotic that belongs to the class of beta-lactam antibiotics, which are characterized by their beta-lactam ring structure. It was first discovered from the fungus Acremonium chrysogenum in the late 1960s and has since become a significant compound in the pharmaceutical industry, serving as a precursor for the synthesis of various semi-synthetic cephalosporins. These derivatives are widely used in clinical settings due to their broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria.
Cephalosporin C is primarily produced through the fermentation process using the mold Acremonium chrysogenum. This organism is favored for its ability to produce high yields of cephalosporin C under optimized fermentation conditions. The classification of cephalosporins is based on their generation, with cephalosporin C being classified as a first-generation cephalosporin. It is structurally related to penicillins but has a broader spectrum of activity.
The production of cephalosporin C can be achieved through both conventional and non-conventional fermentation processes. Conventional methods typically involve surface liquid or solid-state fermentation, while non-conventional methods utilize packed bed or airlift bioreactors, which provide better oxygenation and agitation, leading to higher yields.
Recent advancements have included genetic modifications of Acremonium chrysogenum to enhance production rates, utilizing techniques such as gene editing and metabolic engineering .
The fermentation medium typically contains sucrose, potassium dihydrogen orthophosphate, magnesium sulfate, and trace metal solutions. The fermentation is conducted at approximately 28°C with controlled pH levels maintained around 7.2. The process lasts about 144 hours, during which the primary production phase occurs after the initial growth phase .
Cephalosporin C has a complex molecular structure characterized by its beta-lactam ring fused to a dihydrothiazine ring. The chemical formula for cephalosporin C is , with a molecular weight of approximately 367.39 g/mol.
Cephalosporin C undergoes various chemical reactions that are crucial for its conversion into more active forms or derivatives. The most notable reactions include:
The enzymatic conversion of cephalosporin C into 7-ACA involves specific conditions that optimize enzyme activity, including temperature, pH, and substrate concentration .
Cephalosporin C exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cell wall formation in bacteria. This binding disrupts the cross-linking process of peptidoglycan layers in bacterial cell walls, leading to cell lysis and death.
Cephalosporin C's broad-spectrum activity makes it effective against various bacterial strains, including those resistant to penicillin .
These properties are critical for determining storage conditions and formulation strategies in pharmaceutical applications .
Cephalosporin C serves as an essential compound in antibiotic therapy due to its broad-spectrum activity. Its applications include:
Cephalosporin C (CPC) was first isolated in 1945 by Italian pharmacologist Giuseppe Brotzu from cultures of the fungus Cephalosporium acremonium (now reclassified as Acremonium chrysogenum), strain CW-19, discovered in a Sardinian sewage outfall. Brotzu observed that crude filtrates from this fungus inhibited the growth of Salmonella typhi and Staphylococcus aureus [1] [7]. The discovery gained significant attention due to the emerging problem of penicillin-resistant staphylococci in hospitals, driving further investigation.
In 1949, Oxford researchers Edward Abraham and Guy Newton took up Brotzu’s work. They identified three distinct antibiotics in the fungal broth: cephalosporin P (a steroidal antibiotic), cephalosporin N (later recognized as penicillin N), and cephalosporin C. CPC was initially a minor contaminant of penicillin N but was isolated in purified form in 1953 [1] [6]. Early characterization revealed CPC contained a β-lactam ring but exhibited unprecedented resistance to hydrolysis by penicillinase (β-lactamase), a key advantage over existing penicillins [6]. Its structure, including the novel 7-aminocephalosporanic acid (7-ACA) core fused to a dihydrothiazine ring (cephem nucleus) and a D-α-aminoadipic acid side chain, was fully elucidated by Abraham and Newton in 1961 using chemical degradation and X-ray crystallography [1] [7].
Table 1: Key Milestones in the Early History of Cephalosporin C
Year | Event | Key Researchers/Location |
---|---|---|
1945 | Initial isolation from C. acremonium in Sardinian sewage | Giuseppe Brotzu (Cagliari, Italy) |
1949 | Identification of CPC as a distinct component in fungal broth | Abraham & Newton (Oxford, UK) |
1953 | Purification and confirmation of β-lactamase resistance | Abraham & Newton |
1961 | Full structural elucidation (7-ACA core, D-α-aminoadipate side chain) | Abraham & Newton |
1964 | First semi-synthetic cephalosporin (cephalothin) commercialized | Eli Lilly & Co. |
Penicillin N (initially called cephalosporin N) was a co-product with CPC in C. acremonium cultures. Both compounds share the identical D-α-aminoadipic acid side chain at the 7-position, but critically differ in their core structures [1] [8]:
Table 2: Structural and Functional Comparison: Penicillin N vs. Cephalosporin C
Feature | Penicillin N | Cephalosporin C (CPC) | Significance |
---|---|---|---|
Core Structure | Penam (Thiazolidine + β-lactam) | Cephem (Dihydrothiazine + β-lactam) | CPC ring system more stable to acid/base hydrolysis and β-lactamases. |
Side Chain (C7/C6) | D-α-aminoadipic acid | D-α-aminoadipic acid | Shared precursor in biosynthesis; facilitates similar uptake in some bacteria. |
C3/C2' Substituent | Methyl group (CH₃) | Acetoxymethyl group (CH₂OC(O)CH₃) | CPC's C3' group crucial for β-lactamase resistance and later derivatization. |
β-Lactamase Stability | Hydrolyzed rapidly | Resistant; competitive inhibitor | CPC's core advantage enabling semi-synthetic development. |
Intrinsic Antibacterial Activity | Moderate Gram-negative | Broad but weak Gram-positive & Gram-negative | CPC itself therapeutically impractical; basis for semi-synthetics. |
The true significance of CPC lay not in its direct antibacterial utility, but in its role as the progenitor molecule for semi-synthetic cephalosporins. Two critical breakthroughs enabled this evolution:
Chemical acylation of the 7-amino group of 7-ACA and modification of the C-3' acetoxymethyl group allowed the creation of thousands of semi-synthetic analogues. Key early successes included:
Biotechnological advancements further optimized CPC production and utilization:
Table 3: Key Semisynthetic Intermediates and Derivatives Derived from Cephalosporin C
Intermediate | Origin/Production Method | Key Derivatives Enabled | Significance of Derivatives |
---|---|---|---|
7-ACA | Chemical deacylation of CPC (using PCl₅, nitrosyl chloride, or later enzymatic methods) | Cephalothin, Cefazolin, Ceftriaxone, Cefotaxime, Cefepime | Foundation of all 1st-4th generation injectable cephalosporins; broad spectrum, β-lactamase stability. |
7-ADCA | Chemical ring expansion of penicillin G followed by enzymatic deacylation; not directly from CPC | Cephalexin, Cefaclor, Cefradine | Basis for many effective oral 1st/2nd generation cephalosporins. |
DAC / DAOC | Fermentation using blocked C. acremonium mutants (e.g., MH63) or enzymatic conversion | Chemical conversion to 7-ACA or modified nuclei | Alternative fermentation routes to key nuclei. |
HACA | Enzymatic deacetylation of DAG (derived from Pen G via engineered DACS) | Cefuroxime axetil | Enables highly bioavailable oral prodrugs; avoids CPC entirely in synthesis. |
Thus, cephalosporin C, though therapeutically inadequate itself, provided the indispensable chemical and biochemical blueprint for the most successful class of β-lactam antibiotics developed to date, continuously evolving through five generations to address antimicrobial resistance [4] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7